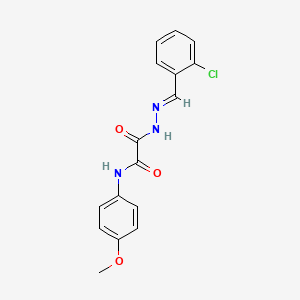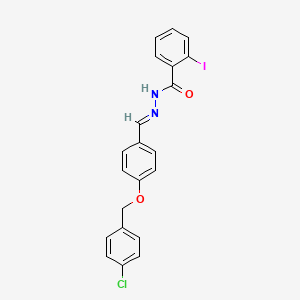![molecular formula C25H25N3O2S2 B12014205 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-13-1](/img/structure/B12014205.png)
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilen}-3-propil-2-tioxo-1,3-tiazolidin-4-ona es una molécula orgánica compleja que presenta un núcleo de tiazolidinona. Esta estructura destaca por sus potenciales actividades biológicas, incluyendo propiedades antiinflamatorias, antimicrobianas y anticancerígenas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilen}-3-propil-2-tioxo-1,3-tiazolidin-4-ona típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye:
Formación del Anillo de Pirazol: El paso inicial implica la síntesis del anillo de pirazol mediante la reacción de hidracina con una β-dicetona o β-cetoéster adecuada en condiciones ácidas o básicas.
Formación del Anillo de Tiazolidinona: El anillo de tiazolidinona se forma reaccionando una tioamida adecuada con un compuesto carbonílico halogenado, a menudo en condiciones de reflujo.
Reacción de Acoplamiento Final: El paso final implica la condensación del derivado de pirazol con el intermedio de tiazolidinona en presencia de una base, como el etóxido de sodio, para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas descritas anteriormente para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirazol o al anillo de tiazolidinona, lo que potencialmente lleva a la formación de derivados dihidro.
Sustitución: Los anillos aromáticos del compuesto pueden sufrir reacciones de sustitución electrofílica aromática, como nitración, halogenación o sulfonación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución electrofílica aromática típicamente utilizan reactivos como ácido nítrico para la nitración, bromo para la bromación y ácido sulfúrico para la sulfonación.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir derivados dihidro del compuesto original.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su reactividad única y su potencial como bloque de construcción para moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio valioso en la síntesis orgánica.
Biología
Biológicamente, el compuesto ha mostrado promesa en varios ensayos para sus propiedades antimicrobianas y antiinflamatorias. A menudo se prueba contra diferentes cepas bacterianas y fúngicas para evaluar su eficacia.
Medicina
En química medicinal, (5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilen}-3-propil-2-tioxo-1,3-tiazolidin-4-ona se explora por su potencial como agente anticancerígeno. Su capacidad para inhibir ciertas enzimas o vías involucradas en la proliferación de células cancerosas lo convierte en un candidato para el desarrollo de fármacos.
Industria
Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos productos farmacéuticos o agroquímicos. Su síntesis y modificación pueden conducir al descubrimiento de nuevos compuestos con propiedades mejoradas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilen}-3-propil-2-tioxo-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. Por ejemplo, su actividad anticancerígena puede deberse a la inhibición de cinasas u otras enzimas esenciales para la división y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos Similares
- (5Z)-5-{[3-(4-metoxifenil)-1-fenil-1H-pirazol-4-il]metilen}-3-propil-2-tioxo-1,3-tiazolidin-4-ona
- (5Z)-5-{[3-(4-clorofenil)-1-fenil-1H-pirazol-4-il]metilen}-3-propil-2-tioxo-1,3-tiazolidin-4-ona
Singularidad
En comparación con compuestos similares, (5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilen}-3-propil-2-tioxo-1,3-tiazolidin-4-ona es único debido a la presencia de los grupos etoxi y metilo en el anillo fenilo. Estos sustituyentes pueden influir en la reactividad, solubilidad y actividad biológica del compuesto, lo que lo hace distinto de sus análogos.
Propiedades
Número CAS |
623933-13-1 |
|---|---|
Fórmula molecular |
C25H25N3O2S2 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-13-27-24(29)22(32-25(27)31)15-18-16-28(19-9-7-6-8-10-19)26-23(18)21-12-11-20(30-5-2)14-17(21)3/h6-12,14-16H,4-5,13H2,1-3H3/b22-15- |
Clave InChI |
RXQTVYOELJOQNH-JCMHNJIXSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-(4-butoxyphenyl)-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12014129.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014139.png)
![2,4-dibromo-6-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B12014140.png)

![[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12014153.png)


![N'-[(E)-(3-Fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12014171.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014183.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)



